Cas no 78440-51-4 (3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one)
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 6-chloro-3-(phenylsulfonyl)-
- 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one
- F1601-0342
- 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one
- SCHEMBL21033640
- Oprea1_505701
- 78440-51-4
- AKOS001812828
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- Inchi: 1S/C15H9ClO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H
- InChI Key: VUGXVUQPQGIUEG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C(=O)O2)S(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 319.9910076g/mol
- Monoisotopic Mass: 319.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 68.8Ų
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1601-0342-2μmol |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-5μmol |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-10μmol |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-1mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-2mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-3mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-4mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-5mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1601-0342-10mg |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one |
78440-51-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one
Introduction to 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one (CAS No. 78440-51-4) and Its Emerging Applications in Chemical Biology
The compound 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one (CAS No. 78440-51-4) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel bioactive molecules. This heterocyclic scaffold, characterized by its benzenesulfonyl and chloro substituents on a chromen core, has garnered considerable attention due to its versatile structural features and promising pharmacological properties. The unique combination of these functional groups not only enhances its binding affinity to biological targets but also opens up diverse possibilities for therapeutic applications.
Recent research has highlighted the potential of this compound as a lead molecule in drug discovery. The benzenesulfonyl moiety, known for its ability to interact with hydrogen bond donors and acceptors, plays a crucial role in modulating the binding interactions with proteins and enzymes. This feature has been exploited in the development of inhibitors targeting various disease-related pathways, including inflammatory responses and metabolic disorders. Moreover, the presence of a chloro group at the 6-position introduces additional electronic properties that can fine-tune the compound's reactivity and bioavailability.
The chromen core itself is a well-studied scaffold in medicinal chemistry, renowned for its stability and bioisosteric properties with other heterocycles such as coumarins. Studies have demonstrated that derivatives of this core structure exhibit notable activities against bacterial infections, viral pathogens, and even certain types of cancer. The introduction of electron-withdrawing groups like the benzenesulfonyl moiety further enhances these activities by increasing the compound's lipophilicity and reducing metabolic degradation.
In light of these properties, researchers have been exploring the synthesis of novel derivatives of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one to optimize its pharmacokinetic profiles and therapeutic efficacy. Advances in synthetic methodologies have enabled the introduction of additional functional groups at strategic positions within the molecule, leading to compounds with improved solubility, selectivity, and target engagement. For instance, modifications at the 2-position of the chromenone ring have been shown to enhance binding interactions with specific enzymes involved in signal transduction pathways.
One particularly intriguing application of this compound has emerged in the field of anti-inflammatory drug development. Preclinical studies have indicated that certain derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The benzenesulfonyl group has been identified as a critical determinant of COX inhibition, suggesting that further optimization could lead to highly selective anti-inflammatory agents with minimal side effects.
The role of computational chemistry in designing and refining molecules like 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities and identify optimal conformations for target interactions. These insights have guided synthetic efforts toward compounds with enhanced biological activity while minimizing off-target effects. Additionally, virtual screening methods have been employed to rapidly identify promising derivatives from large chemical libraries, significantly accelerating the drug discovery process.
Another area where this compound has shown promise is in the development of antimicrobial agents. The combination of the benzenesulfonyl and chloro substituents imparts unique properties that disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways. Preliminary studies have demonstrated efficacy against resistant strains of bacteria, making this scaffold an attractive candidate for novel antibiotics. Furthermore, its stability under various physiological conditions enhances its suitability for clinical applications.
The versatility of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one extends beyond traditional pharmaceutical applications. Its structural features make it an excellent starting point for designing probes used in biochemical research to study enzyme mechanisms and protein-protein interactions. By incorporating fluorescent or luminescent tags at strategic positions within the molecule, researchers can visualize biological processes in real-time with high precision.
In conclusion, 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one (CAS No. 78440-51-4) represents a valuable asset in modern drug discovery efforts due to its unique structural features and multifaceted biological activities. The synergistic effects of its functional groups—particularly the benzenesulfonyl, chloro, and chromenone core—make it an ideal candidate for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly significant role in advancing chemical biology and medicine.
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